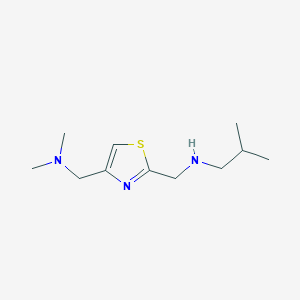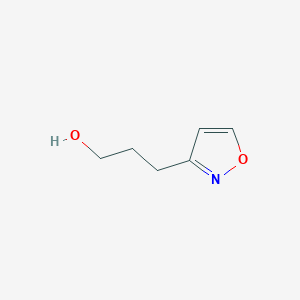
(1-Bromocyclopropyl)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Bromocyclopropyl)trimethylsilane is an organosilicon compound with the molecular formula C6H13BrSi It is characterized by a cyclopropyl ring bonded to a bromine atom and a trimethylsilane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromocyclopropyl)trimethylsilane typically involves the reaction of cyclopropyl bromide with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
Cyclopropyl bromide+Trimethylsilyl chlorideNaHthis compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1-Bromocyclopropyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to form cyclopropyltrimethylsilane.
Oxidation Reactions: Oxidation can lead to the formation of cyclopropyltrimethylsilane oxide.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst such as molybdenum oxide.
Major Products Formed
Substitution: Cyclopropyltrimethylsilane derivatives.
Reduction: Cyclopropyltrimethylsilane.
Oxidation: Cyclopropyltrimethylsilane oxide.
Aplicaciones Científicas De Investigación
(1-Bromocyclopropyl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropyl-containing compounds.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1-Bromocyclopropyl)trimethylsilane involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the cyclopropyl ring to participate in substitution and addition reactions. The trimethylsilane group can stabilize reaction intermediates, facilitating the formation of desired products.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropyltrimethylsilane: Lacks the bromine atom, making it less reactive in substitution reactions.
(1-Chlorocyclopropyl)trimethylsilane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.
(1-Iodocyclopropyl)trimethylsilane: Contains an iodine atom, which is a better leaving group than bromine, resulting in higher reactivity.
Uniqueness
(1-Bromocyclopropyl)trimethylsilane is unique due to the presence of both a cyclopropyl ring and a bromine atom, which confer distinct reactivity patterns. The trimethylsilane group further enhances its stability and utility in various chemical reactions.
Propiedades
Fórmula molecular |
C6H13BrSi |
|---|---|
Peso molecular |
193.16 g/mol |
Nombre IUPAC |
(1-bromocyclopropyl)-trimethylsilane |
InChI |
InChI=1S/C6H13BrSi/c1-8(2,3)6(7)4-5-6/h4-5H2,1-3H3 |
Clave InChI |
CXFXQUNLEMRSLD-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1(CC1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


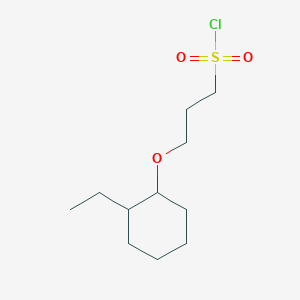
![2-[2-(3-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13536228.png)
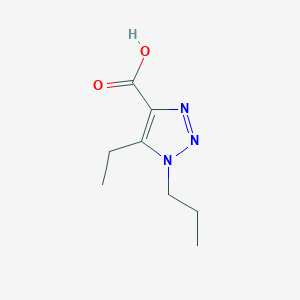
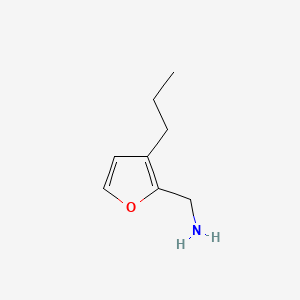

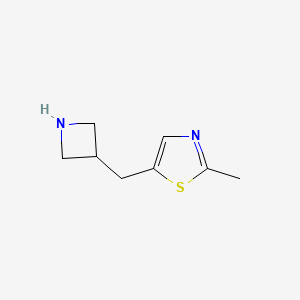

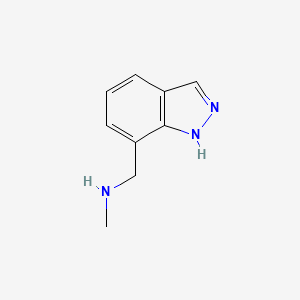
![8-Oxabicyclo[3.2.1]octan-2-amine](/img/structure/B13536260.png)
![N-tert-butyl-N-[(1r,4r)-4-(2-oxopropyl)cyclohexyl]carbamate](/img/structure/B13536264.png)
